Proprietary Use as a Key Intermediate in the Clinical JAK1 Inhibitor Itacitinib
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate is a direct, named intermediate in multiple granted patents assigned to Incyte Corporation for the synthesis of itacitinib (INCB039110), a selective JAK1 inhibitor evaluated in multiple Phase 2/3 clinical trials for myelofibrosis and graft-versus-host disease [1]. In the synthetic route, the methyl ester of this compound is used to form the '3-fluoro-2-(trifluoromethyl)isonicotinoyl' moiety, which is a critical component of the drug's pharmacophore [2]. This is a direct, proprietary use case that is not documented for closely related analogs like Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5) or Methyl 3-fluoroisonicotinate (CAS 876919-08-3) in the context of this specific clinical asset.
| Evidence Dimension | Documented Use as Intermediate for Specific Clinical Candidate |
|---|---|
| Target Compound Data | Key intermediate in the synthesis of itacitinib (INCB039110), a selective JAK1 inhibitor (IC50 = 2 nM for human JAK1, >20-fold selectivity over JAK2) [2] . |
| Comparator Or Baseline | Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5) and Methyl 3-fluoroisonicotinate (CAS 876919-08-3): No direct evidence found linking these specific compounds to the synthesis of itacitinib in the cited patents or literature. |
| Quantified Difference | Qualitative difference: This compound is the exact building block specified by Incyte Corporation in granted patents for producing a clinical-stage JAK inhibitor; the analogs are not. |
| Conditions | Granted patent EP3746429 and patent application CA2903418A1. |
Why This Matters
Procurement of this specific intermediate is mandatory for organizations seeking to synthesize or perform analytical studies on itacitinib or related JAK1 inhibitors, as using any analog would yield a different final compound.
- [1] Incyte Corporation. PROCESSES FOR PREPARING (1-(3-FLUORO-2-(TRIFLUOROMETHYL)ISONICOTINYL)PIPERIDINE-4-ONE). EP3746429 (Granted). View Source
- [2] Incyte Corporation. Processes and intermediates for making a jak inhibitor. CA2903418A1. View Source
